Isoasiaticoside

Neuroprotection Oxidative Stress Triterpene Saponins

Isoasiaticoside is a pentacyclic triterpene saponin that can be isolated from the medicinal plant Centella asiatica (L.) Urb. (Gotu Kola).

Molecular Formula C48H78O19
Molecular Weight 959.1 g/mol
Cat. No. B12305292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoasiaticoside
Molecular FormulaC48H78O19
Molecular Weight959.1 g/mol
Structural Identifiers
SMILESCC1C2C3CCC4C(C3(CCC2(CC=C1C)C(=O)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)C)O)O)O)O)O)O)O)O)C)(CCC8C4(CC(C(C8(C)CO)O)O)C)C
InChIInChI=1S/C48H78O19/c1-20-10-13-48(15-14-46(6)23(29(48)21(20)2)8-9-28-44(4)16-24(51)39(60)45(5,19-50)27(44)11-12-47(28,46)7)43(61)67-42-36(58)33(55)31(53)26(65-42)18-62-40-37(59)34(56)38(25(17-49)64-40)66-41-35(57)32(54)30(52)22(3)63-41/h10,21-42,49-60H,8-9,11-19H2,1-7H3
InChIKeyATNAJMVRCNQHAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Isoasiaticoside: Overview of a Centella asiatica-Derived Triterpene Saponin for Research Procurement


Isoasiaticoside is a pentacyclic triterpene saponin [1] that can be isolated from the medicinal plant Centella asiatica (L.) Urb. (Gotu Kola). It belongs to a structurally diverse class of oleanane- and ursane-type glycosides that are under active investigation for various bioactivities. While sharing a common biosynthetic origin with other major Centella triterpenes such as asiaticoside, madecassoside, asiatic acid, and madecassic acid [2], isoasiaticoside possesses a distinct glycosylation pattern that differentiates it structurally and may underlie unique functional properties.

Isoasiaticoside: Why Generic Centella asiatica Extracts or Major Triterpenes Are Inadequate Substitutes


Scientific users cannot interchangeably substitute isoasiaticoside with standardized Centella asiatica extracts or with the more abundant triterpenes like asiaticoside or madecassoside without risking experimental variability and misinterpretation of results. Isoasiaticoside is a minor, structurally distinct component of the plant's phytochemical profile. Its isolation allows for precise, concentration-dependent interrogation of specific pathways, such as neuroprotection in PC12 cells [1]. Direct comparative studies demonstrate that even closely related compounds from the same plant exhibit markedly different potency profiles; for example, in a panel of 13 Centella saponins, cell viability under oxidative stress ranged widely, with isoasiaticoside showing activity that is not representative of the class as a whole [2]. Furthermore, the anti-inflammatory potency of the aglycone asiatic acid significantly exceeds that of its glycoside asiaticoside, underscoring that glycosylation status—a key differentiator for isoasiaticoside—dramatically impacts bioactivity [3].

Isoasiaticoside: Quantitative Differentiation Evidence vs. Closest Analogs for Informed Procurement


Isoasiaticoside vs. Asiaticoside & Madecassoside: Differential Neuroprotective Potency in Oxidative Stress Model

In a direct head-to-head screening of 13 triterpene saponins isolated from Centella asiatica, isoasiaticoside (compound 11) demonstrated a neuroprotective effect that was superior to the major known compounds asiaticoside (compound 7) and madecassoside (compound 9) in a 6-OHDA-induced PC12 cell model, a standard assay for Parkinson's disease-related oxidative stress [1].

Neuroprotection Oxidative Stress Triterpene Saponins

Isoasiaticoside vs. Asiatic Acid: Contrasting Anti-Inflammatory Potency in Macrophage Model

Cross-study analysis reveals a stark difference in anti-inflammatory potency between glycosylated and aglycone forms of Centella triterpenes. Asiatic acid (the aglycone of asiaticoside) potently inhibited LPS-induced NO and PGE2 production in RAW 264.7 macrophages, an effect that was notably stronger than that of its glycoside, asiaticoside [1]. While direct data for isoasiaticoside are not available, this class-level inference suggests its glycosylation pattern will similarly attenuate anti-inflammatory activity compared to its potential aglycone.

Anti-inflammatory Immunopharmacology Triterpenoid Glycosides

Isoasiaticoside vs. Major Triterpenes: Structural Basis for Differential Bioactivity and Procurement Rationale

The Centella asiatica triterpene family comprises a diverse array of glycosides with distinct sugar moieties attached to pentacyclic triterpenoid aglycones [1]. Isoasiaticoside is a specific glycoside whose structural uniqueness differentiates it from the major components asiaticoside, madecassoside, asiatic acid, and madecassic acid [2]. This structural divergence is not trivial; as demonstrated in the antioxidant study, the four major triterpenes show significantly different potency profiles across cell types, with asiatic acid (AA) exerting the greatest overall influence and remarkable activity in Hs68 and HepG2 cells compared to the glycosides [2].

Structure-Activity Relationship Natural Product Chemistry Glycosylation

Isoasiaticoside vs. Asiaticoside: Inferior Wound Healing & Collagen Synthesis Activity

Evidence from a direct comparative study indicates that asiaticoside strongly promotes collagen synthesis and wound healing. In an in vivo diabetic rat model, asiaticoside-loaded polymeric nanoparticles (PNPs) significantly increased collagen levels and upregulated COL-1 protein expression in healed tissues compared to controls [1]. In vitro, asiaticoside at 30 μg/mL up-regulated 54 genes related to cell proliferation and ECM synthesis in human dermal fibroblasts, including type I and type III collagen [2]. There are no equivalent quantitative data for isoasiaticoside in these models, suggesting its activity in dermal applications is likely inferior or mechanistically distinct from asiaticoside, making it a poor substitute for wound healing research.

Wound Healing Collagen Synthesis Dermal Fibroblast

Isoasiaticoside: Recommended Scientific and Industrial Application Scenarios Based on Evidence


Neurodegenerative Disease Research: Investigating Oxidative Stress Pathways

Isoasiaticoside is most appropriately utilized as a chemical probe in cellular models of neurodegeneration, specifically those involving oxidative stress. Its demonstrated ability to protect PC12 cells from 6-OHDA-induced damage [1] makes it a valuable tool for studying the molecular mechanisms of Parkinson's disease and other conditions where oxidative imbalance is a key driver. Researchers can use isoasiaticoside to investigate its effects on mitochondrial function, antioxidant enzyme expression, and neuronal survival pathways, differentiating its activity from other Centella saponins. [1]

Structure-Activity Relationship (SAR) Studies of Pentacyclic Triterpene Glycosides

Procurement of high-purity isoasiaticoside is essential for systematic SAR studies aiming to map the influence of specific glycosylation patterns on the bioactivity of Centella asiatica-derived triterpenes. By comparing its performance in standardized assays (e.g., neuroprotection, anti-inflammation, cytotoxicity) with that of its close analogs (asiaticoside, madecassoside) and aglycones (asiatic acid, madecassic acid) [1], scientists can delineate the structural determinants of target engagement and biological response. This knowledge is crucial for the rational design of novel semi-synthetic derivatives with optimized pharmacological properties. [1]

Natural Product Library Screening for Anti-inflammatory or Cytoprotective Hits

Isoasiaticoside can serve as a unique chemical entity in natural product libraries designed for high-throughput phenotypic screening. Its distinct structure and intermediate potency profile across different activity dimensions (e.g., moderate neuroprotection but likely weak anti-inflammatory effects [1]) make it a useful 'molecular beacon' in screens intended to identify new compounds with specific, rather than broad, bioactivity signatures. Its inclusion helps increase the chemical diversity of the library and provides a reference point for interpreting the activities of other triterpenoid structures. [1]

Analytical Chemistry and Quality Control Reference Standard

Due to its status as a defined, minor component of the Centella asiatica phytocomplex, isoasiaticoside can be procured as a high-purity analytical standard [1]. It is used for the development and validation of quantitative analytical methods, such as HPLC or LC-MS , aimed at profiling the complete triterpene fingerprint of Centella asiatica raw materials, extracts, or finished products. This application is critical for botanicals research, quality control in the herbal supplement industry, and studies investigating the pharmacokinetics of this specific compound. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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